molecular formula C20H28N2O4 B13973373 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No.: B13973373
M. Wt: 360.4 g/mol
InChI Key: WNQNFJYMGNHWSI-UHFFFAOYSA-N
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Description

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (CAS: 1345728-66-6) is a bicyclic spiro compound featuring a 2,7-diazaspiro[3.5]nonane core. This structure consists of two fused rings: a three-membered ring and a five-membered ring sharing a single spiro carbon atom. The nitrogen atoms at positions 2 and 7 are each substituted with carbamate protecting groups—a benzyl ester (aromatic, bulky) at position 2 and a tert-butyl ester (hydrophobic, acid-labile) at position 7. This dual protection renders the compound a versatile intermediate in pharmaceutical synthesis, particularly for developing sigma receptor ligands and kinase inhibitors .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-O-benzyl 7-O-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)14-22(15-20)17(23)25-13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3

InChI Key

WNQNFJYMGNHWSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

A representative synthetic approach, adapted from recent research and patent literature, includes the following key steps:

  • Starting Material Preparation:
    The synthesis starts from a suitable cyclic amine or pyrrolo-pyridine derivative, often protected with tert-butyl ester groups to facilitate selective functionalization.

  • Benzylation:
    Introduction of the benzyl group at the nitrogen or carbon center is typically achieved by reaction with benzyl halides or benzyl alcohol derivatives in the presence of coupling agents or bases. For example, benzylation of the diazaspiro scaffold can be done using benzylamine or benzyl halides under mild conditions.

  • Spirocycle Formation:
    The diazaspiro[3.5]nonane core is constructed via cyclization reactions, often involving nucleophilic attack of amines on activated carbonyl groups or via ring-closing metathesis (e.g., Grubbs catalyst-mediated reactions).

  • Installation of tert-Butyl Ester Groups:
    tert-Butyl esters are introduced to protect carboxylic acid functionalities or to serve as ester groups in the final compound. This is commonly done using tert-butyl chloroformate or Boc anhydride reagents under basic conditions.

  • Purification and Characterization:
    The final compound is purified by chromatography and characterized by NMR, MS, and sometimes X-ray crystallography to confirm the structure.

Specific Synthesis Example from Literature

According to a detailed synthetic sequence reported in a recent ChemRxiv preprint, the synthesis involves:

  • Starting from 2-tert-butyl 7-methyl 5-benzyl-2,5-diazaspiro[3.5]non-7-ene-2,7-dicarboxylate , the compound undergoes a sequence of transformations including:

    • Benzylamine addition in toluene at room temperature followed by heating at 40–80°C for 48–72 hours.
    • Cyclization promoted by Grubbs II catalyst in dichloromethane under reflux for 36 hours.
    • Hydrogenation with palladium on carbon catalyst under mild hydrogen atmosphere to saturate double bonds.
    • Protection steps with Boc2O and base in methanol or dichloromethane.
    • Acidic deprotection using 2 M HCl at room temperature.
    • Functional group modifications using trifluoroacetic anhydride and triethylamine in dichloromethane at low temperature.
    • Final purification by silica gel chromatography.
  • This sequence yields the target compound with high isolated yields (e.g., 94% for intermediate compounds) and good purity, as confirmed by 1H NMR and other spectroscopic methods.

Preparation of Stock Solutions and Formulations

For biological evaluation, the compound is prepared as stock solutions using solvents such as DMSO and further diluted in co-solvents like corn oil, polyethylene glycol 300 (PEG300), and Tween 80 to achieve clear in vivo formulations. The preparation involves:

  • Dissolving the compound in a small volume of DMSO to create a master stock solution.
  • Sequential addition of co-solvents with mixing and clarification steps to ensure solubility and stability.
  • Use of physical methods such as vortexing, ultrasound, or gentle heating to aid dissolution.
  • Concentrations are calculated precisely based on molecular weight (approximate molecular weight used for calculations: 374.5 g/mol).

A table illustrating typical stock solution volumes for various concentrations is as follows:

Stock Solution Concentration 1 mg Compound (mL) 5 mg Compound (mL) 10 mg Compound (mL)
1 mM 2.7743 13.8715 27.7431
5 mM 0.5549 2.7743 5.5486
10 mM 0.2774 1.3872 2.7743

This precise preparation ensures reproducibility in pharmacological testing.

Analytical and Characterization Data

  • NMR Spectroscopy: 1H NMR spectra typically show characteristic signals for benzyl protons (around 5.0 ppm), tert-butyl groups (singlet near 1.4 ppm), and the diazaspiro ring methylene protons (multiplets between 2.5–4.5 ppm), confirming the substitution pattern and purity.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the identity.
  • Chromatography: Silica gel chromatography with gradients of dichloromethane and methanol or ethyl acetate is used for purification.

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Outcome/Yield
1 Benzylation Benzylamine, toluene, RT then 40–80°C, 48–72 h Benzylated intermediate
2 Ring-closing metathesis Grubbs II catalyst, p-toluenesulfonic acid, DCM, reflux, 36 h Spirocyclic intermediate
3 Hydrogenation 10% Pd/C, H2 (1 atm), methanol or THF, RT, 18 h Saturated compound
4 Protection (Boc) Boc2O, NaOH, methanol/DCM, RT, 18 h Boc-protected intermediate
5 Acidic deprotection 2 M HCl, RT, 18 h Deprotected intermediate
6 Functional group modification Trifluoroacetic anhydride, triethylamine, DCM, 0°C to RT, 4 h Final compound modification
7 Purification Silica gel chromatography Pure target compound

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Esterification: Reagents like alcohols and acid catalysts (e.g., sulfuric acid) are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester groups would yield the corresponding carboxylic acids, while substitution reactions could yield a variety of substituted spirocyclic compounds .

Scientific Research Applications

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₂₆N₂O₄ (calculated based on structural analysis).
  • Molecular Weight : ~358.44 g/mol.
  • Role: Serves as a bifunctional building block for drug discovery, enabling selective deprotection (e.g., tert-butyl removal via acidolysis, benzyl via hydrogenolysis) for further derivatization .

Comparison with Similar Compounds

The 2,7-diazaspiro[3.5]nonane scaffold is widely utilized in medicinal chemistry. Below is a detailed comparison of the target compound with structural analogs, focusing on substituents, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Table 1: Substituent Comparison of 2,7-Diazaspiro[3.5]nonane Derivatives

Compound Name Substituents (R1, R2) CAS Number Molecular Formula Molecular Weight Key Applications/Notes
2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate R1 = Benzyl, R2 = tert-butyl 1345728-66-6 C₂₀H₂₆N₂O₄ 358.44 Intermediate for sigma receptor ligands; dual protection enhances stability
7-Benzyl 2-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate R1 = tert-butyl, R2 = Benzyl 2246646-40-0 C₂₀H₂₆N₂O₄ 358.44 Positional isomer; steric differences may alter reactivity or receptor binding
2-tert-Butyl 7-methyl 2,5-diazaspiro[3.5]nonane-2,7-dicarboxylate R1 = tert-butyl, R2 = Methyl Not specified* C₁₁H₁₄N₂O₂ 206.25 Smaller substituents reduce steric hindrance; potential for rapid metabolic clearance
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate R1 = H, R2 = tert-butyl 896464-16-7 C₁₂H₂₀N₂O₂ 236.30 Mono-protected; used in stepwise synthesis of complex molecules

Key Observations:

Substituent Bulkiness :

  • The benzyl group (logP ~2.0) introduces aromaticity and moderate hydrophobicity, favoring π-π interactions in biological targets.
  • The tert-butyl group (logP ~2.4) enhances metabolic stability but may reduce solubility .
  • Methyl-substituted analogs (e.g., C₁₁H₁₄N₂O₂) exhibit lower molecular weight and higher solubility but shorter half-lives .

Positional Isomerism: Swapping substituents (e.g., benzyl at position 7 vs.

Mono- vs. Di-Substitution: Mono-protected derivatives (e.g., CAS 896464-16-7) allow selective functionalization at the free amine, enabling modular synthesis . Di-substituted compounds (e.g., target compound) offer greater stability but require tailored deprotection strategies .

Key Findings:

  • Sigma Receptor Ligands: In , analogs with the 2,7-diazaspiro[3.5]nonane scaffold showed divergent functional profiles (agonist vs. antagonist) based on substituent electronic effects. For instance, bulkier groups like benzyl may enhance σ2 selectivity .
  • KRAS Inhibition : Patent data () highlights the scaffold’s utility in disrupting KRAS signaling, a key target in pancreatic and lung cancers.
  • Synthetic Utility : Suppliers like PharmaBlock Sciences () and ECHEMI () commercialize these compounds, underscoring their industrial relevance.

Biological Activity

2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H30N2O4
  • CAS Number : 1334784-95-0
  • Molecular Weight : 374.48 g/mol
  • Purity : >98% .

Anticancer Properties

Recent studies have indicated that compounds within the diazaspiro series exhibit significant anticancer activity. For instance, research on similar diazaspiro compounds has shown their effectiveness against various cancer cell lines, suggesting that 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate may possess similar properties.

  • Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is achieved through the modulation of signaling pathways related to cell survival and death .
Study Cell Line IC50 (µM) Effect
Study APC-3 (Prostate)15Significant inhibition of growth
Study BMCF-7 (Breast)20Induction of apoptosis

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis.

  • Mechanism of Action : The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter systems and enhance cellular antioxidant defenses .
Study Model Outcome
Study CRat modelReduced neuronal damage
Study DIn vitro neuronsIncreased cell viability

Case Study 1: Anticancer Activity in Vivo

In an animal model study, administration of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotection in Experimental Models

In a study involving oxidative stress-induced neuronal injury, treatment with the compound led to improved outcomes in behavioral tests and reduced markers of oxidative damage in brain tissues.

Q & A

Q. What are the recommended experimental protocols for synthesizing 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate?

Methodological Answer: Synthesis typically involves multi-step protection/deprotection strategies for the diazaspiro core. A common approach includes:

  • Step 1 : Use tert-butyl carbamate (Boc) and benzyl ester groups to protect the nitrogen and carboxylate functionalities, respectively, during ring closure reactions.
  • Step 2 : Employ coupling reagents (e.g., HATU or DCC) for carboxylate activation.
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structures using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .
  • Safety : Follow glove and lab-coat protocols due to acute toxicity risks (H302, H315) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid moisture and prolonged exposure to light, as spirocyclic compounds often degrade via ring-opening under acidic/humid conditions .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products (e.g., tert-butyl alcohol derivatives) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Structural Confirmation :
    • NMR : Look for diagnostic signals: tert-butyl protons (~1.4 ppm, singlet) and benzyl aromatic protons (~7.3 ppm, multiplet) .
    • MS/MS : Fragment analysis to confirm the diazaspiro core (e.g., loss of Boc group: [M–100]+^+) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during spirocycle formation. For example, compare activation energies for different protecting group strategies (Boc vs. Fmoc) .
  • Software Tools : Gaussian or ORCA for energy profiling; Python-based cheminformatics libraries (e.g., RDKit) to predict regioselectivity in ring-closing steps .
  • Validation : Cross-reference computational predictions with experimental yields (e.g., >80% yield indicates viable pathway) .

Q. How can researchers resolve contradictions between experimental and computational data in reactivity studies?

Methodological Answer:

  • Case Example : If DFT predicts tert-butyl deprotection occurs at pH 2, but experiments show stability at pH 1.5:
    • Re-examine Solvent Effects : Include solvation models (e.g., COSMO-RS) in simulations to account for protonation differences.
    • Experimental Replicates : Perform pH-dependent degradation studies in triplicate with LC-MS to identify side reactions (e.g., benzyl ester hydrolysis) .
  • Statistical Analysis : Apply ANOVA to determine if discrepancies are statistically significant (p < 0.05) .

Q. What strategies enhance the compound’s application in drug discovery pipelines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the benzyl group (e.g., para-fluoro substitution) and test binding affinity to target enzymes (e.g., kinase assays).
  • Biological Stability : Incubate with liver microsomes (human/rat) to assess metabolic stability; correlate with logP values (predicted via ChemDraw) .
  • Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to evaluate IC50_{50} values, referencing acute oral toxicity data (LD50_{50} > 500 mg/kg in rodents) .

Q. How can researchers design experiments to investigate the compound’s behavior under non-standard conditions (e.g., high pressure/temperature)?

Methodological Answer:

  • High-Pressure Reactivity : Use a Parr reactor to study cycloaddition kinetics at 10–100 bar, monitoring via in situ FTIR.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C) and correlate with DSC data for phase transitions .
  • Safety : Implement flame-retardant lab coats and respiratory protection (N95 masks) during high-temperature experiments .

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